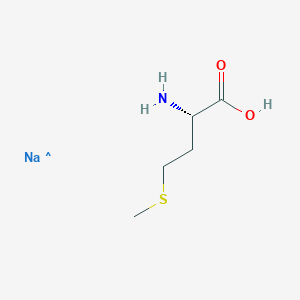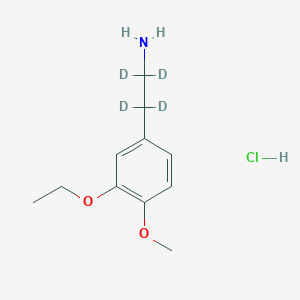
2-(3-Ethoxy-4-methoxyphenyl)ethyl-1,1,2,2-D4-amine hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Ethoxy-4-methoxyphenyl)ethyl-1,1,2,2-D4-amine hydrochloride is a stable isotope-labeled compound. It is used as a reference standard in various scientific research applications. The compound is characterized by its high chemical purity and is often utilized in studies involving stable isotopes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethoxy-4-methoxyphenyl)ethyl-1,1,2,2-D4-amine hydrochloride involves multiple steps, including the introduction of deuterium atoms. The process typically starts with the preparation of the phenyl ethylamine backbone, followed by the introduction of ethoxy and methoxy groups. Deuterium atoms are then incorporated into the molecule through specific reaction conditions that ensure the replacement of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound requires stringent control of reaction conditions to achieve high purity and yield. The process involves the use of specialized equipment to handle deuterium gas and other reagents. The final product is purified through crystallization or chromatography techniques to ensure it meets the required standards for research applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Ethoxy-4-methoxyphenyl)ethyl-1,1,2,2-D4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce primary amines. Substitution reactions can result in a variety of functionalized derivatives.
Applications De Recherche Scientifique
2-(3-Ethoxy-4-methoxyphenyl)ethyl-1,1,2,2-D4-amine hydrochloride is widely used in scientific research, including:
Chemistry: As a reference standard in analytical chemistry for the quantification of similar compounds.
Biology: In studies involving metabolic pathways and enzyme kinetics.
Medicine: As a tracer in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: In the development of new materials and chemical processes that require precise isotopic labeling.
Mécanisme D'action
The mechanism of action of 2-(3-Ethoxy-4-methoxyphenyl)ethyl-1,1,2,2-D4-amine hydrochloride involves its interaction with specific molecular targets. The deuterium atoms in the compound provide a unique signature that can be detected using mass spectrometry, allowing researchers to track the compound’s behavior in various systems. The molecular pathways involved depend on the specific application, such as enzyme interactions in biological studies or reaction mechanisms in chemical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3,4-Dihydroxyphenyl)ethyl-1,1,2,2-D4-amine hydrochloride: Another stable isotope-labeled compound used in similar research applications.
4-Methoxyphenethylamine: A precursor for the synthesis of various organic compounds.
Uniqueness
2-(3-Ethoxy-4-methoxyphenyl)ethyl-1,1,2,2-D4-amine hydrochloride is unique due to its specific isotopic labeling, which provides distinct advantages in analytical and research applications. The presence of deuterium atoms allows for precise tracking and quantification, making it a valuable tool in various scientific fields.
Propriétés
Formule moléculaire |
C11H18ClNO2 |
|---|---|
Poids moléculaire |
235.74 g/mol |
Nom IUPAC |
1,1,2,2-tetradeuterio-2-(3-ethoxy-4-methoxyphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C11H17NO2.ClH/c1-3-14-11-8-9(6-7-12)4-5-10(11)13-2;/h4-5,8H,3,6-7,12H2,1-2H3;1H/i6D2,7D2; |
Clé InChI |
YXLSDLKSKODYFG-FEUVXQGESA-N |
SMILES isomérique |
[2H]C([2H])(C1=CC(=C(C=C1)OC)OCC)C([2H])([2H])N.Cl |
SMILES canonique |
CCOC1=C(C=CC(=C1)CCN)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


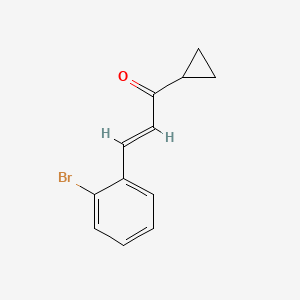
![[11-(3,4,5-Trimethoxyphenyl)-5,7,14-trioxatetracyclo[10.2.1.02,10.04,8]pentadeca-2,4(8),9-trien-15-yl]methanol](/img/structure/B12299616.png)
![6-[3-[7-Carbamoyl-5-[2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindol-1-yl]propoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12299619.png)
![2-(4-amino-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B12299620.png)
![N-[(1S)-1-[(Diphenylphosphino)methyl]-2-methylpropyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B12299638.png)
![4a-Hydroxy-3,5-dimethylidene-2-oxodecahydro-2h-spiro[azuleno[6,5-b]furan-8,2'-oxiran]-6-yl acetate](/img/structure/B12299644.png)
![10-(2-Hydroxypropan-2-yl)-7-methyl-11-methylidene-4-oxatricyclo[5.3.1.02,6]undecan-3-one](/img/structure/B12299651.png)
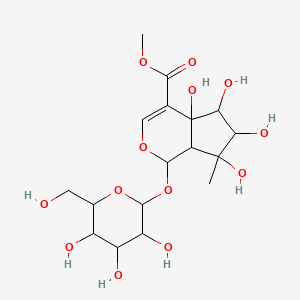
![2-[(E)-2-cyclopropylprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12299663.png)
![2-[[(E)-2-[[1-[1-[3-amino-2-[[2-amino-5-(diaminomethylideneamino)-3-methylpentanoyl]amino]butanoyl]piperidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]but-2-enoyl]amino]-3-hydroxypropanoic acid](/img/structure/B12299672.png)
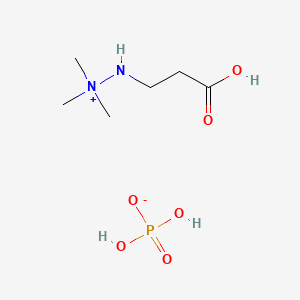
![2-[[1-[7-But-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxopurin-8-yl]piperidin-3-yl]carbamoyl]benzoic acid](/img/structure/B12299694.png)
